![molecular formula C12H6F3N3O B2449340 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile CAS No. 176162-29-1](/img/structure/B2449340.png)

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile

Übersicht

Beschreibung

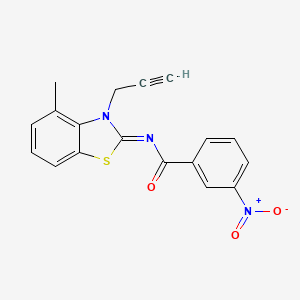

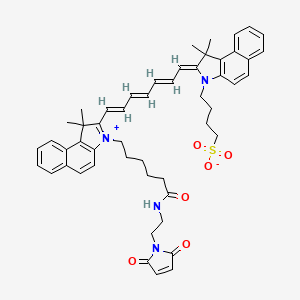

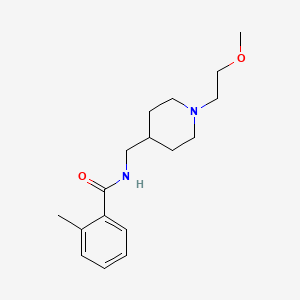

“3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C12 H6 F3 N3 O and a molecular weight of 265.193 . It is a chemical building block used in life science research .

Molecular Structure Analysis

The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” consists of a pyrazine ring bound to a trifluoromethyl group and a phenoxy group . The trifluoromethyl group is a functional group with the formula -CF3 .Wissenschaftliche Forschungsanwendungen

Phytoene Desaturase Inhibitors

A series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed based on the structure of a previous lead compound through an in silico structure-guided optimization approach . These compounds showed good herbicidal activity by both pre- and post-emergence applications . This suggests that “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” could be used in the design of potent Phytoene Desaturase inhibitors, which are important for the development of new herbicides .

Herbicidal Activity

The compound 2a, which is a derivative of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile”, displayed a comparable pre-emergence herbicidal activity to diflufenican at 300–750 g ai/ha, and a higher post-emergence herbicidal activity than diflufenican at the rates of 300–750 g ai/ha . Additionally, 2a was safe to wheat by both pre- and post-emergence applications at 300 g ai/ha, showing the compound’s potential for weed control in wheat fields .

Drug Design

The trifluoromethyl group is a common feature in many FDA-approved drugs . The presence of this group in “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” suggests potential applications in the design of new drugs. For example, Fluoxetine, an FDA-approved drug used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder, contains a trifluoromethyl group .

Molecular Simulation Studies

Molecular simulation studies have been conducted to understand the interaction between the derivative of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” and Synechococcus PDS . This work provided a lead compound for weed control in wheat fields .

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3O/c13-12(14,15)8-2-1-3-9(6-8)19-11-10(7-16)17-4-5-18-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJNUOJXWUIYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)

![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)

![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)

![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)

![2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2449276.png)